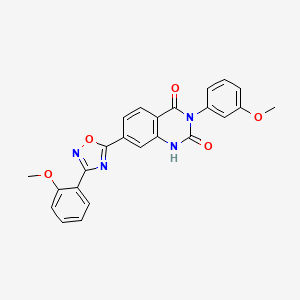

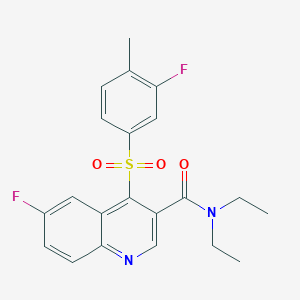

N,N-diethyl-6-fluoro-4-((3-fluoro-4-methylphenyl)sulfonyl)quinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

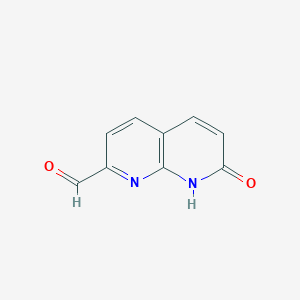

“N,N-diethyl-6-fluoro-4-((3-fluoro-4-methylphenyl)sulfonyl)quinoline-3-carboxamide” is a complex organic compound. It contains a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This compound also has a sulfonyl functional group attached to the quinoline core .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be complex. It would have a quinoline core, with various functional groups attached at different positions. These include a diethylamino group, a fluoro group, a sulfonyl group attached to a methylphenyl group, and a carboxamide group .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the presence and position of the various functional groups, the overall shape and size of the molecule, and the specific electronic configuration of the molecule .Aplicaciones Científicas De Investigación

Radioligand Development for PET Imaging

N,N-diethyl-6-fluoro-4-((3-fluoro-4-methylphenyl)sulfonyl)quinoline-3-carboxamide and its derivatives have been explored for their potential as radioligands in positron emission tomography (PET) imaging. The development of novel quinoline-2-carboxamide derivatives, labeled with carbon-11, aims to provide noninvasive assessment tools for peripheral benzodiazepine type receptors (PBR) in vivo. These radioligands exhibit high specific binding to PBR in various organs, including heart, lung, kidney, adrenal gland, spleen, and brain, suggesting their promise for PBR imaging in clinical settings (Matarrese et al., 2001).

Anticancer Activity and Apoptotic DNA Fragmentation

Studies on amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have demonstrated their efficacy in inducing cytotoxic activity and apoptotic DNA fragmentation in various carcinoma cell lines. These compounds, synthesized using microwave irradiation and conventional heating methods, have shown significant anticancer activity, outperforming standard drugs like doxorubicin in certain cases. The ability to trigger apoptosis, confirmed through DNA fragmentation assays, underscores their potential as novel anticancer agents targeting topoisomerase II alpha (hTopoIIα) (Bhatt et al., 2015).

ATM Kinase Inhibition for Cancer Therapy

Research into 3-quinoline carboxamides has yielded potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, a critical enzyme in DNA damage response pathways. These inhibitors show promise in enhancing the efficacy of DNA damage-inducing agents like irinotecan in cancer therapy, offering a strategic approach to overcome resistance mechanisms and improve therapeutic outcomes (Degorce et al., 2016).

Chemosensor Development for Ion Detection

The unique chemical structure of N,N-diethyl-6-fluoro-4-((3-fluoro-4-methylphenyl)sulfonyl)quinoline-3-carboxamide and related compounds facilitates their use in developing highly selective fluorescence chemosensors. These sensors can detect ions like Cu2+ and H2PO4− in various mediums, offering applications in environmental monitoring and biomedical diagnostics. The development of such chemosensors highlights the versatility of quinoline derivatives in analytical chemistry (Meng et al., 2018).

Mecanismo De Acción

Direcciones Futuras

The future directions for research on this compound would likely depend on its intended use. If it’s being studied as a potential drug, future research could involve further pharmacological testing, studies in animal models, and eventually clinical trials in humans. If it’s being studied for its chemical properties, future research could involve further exploration of its reactivity, stability, and other chemical properties .

Propiedades

IUPAC Name |

N,N-diethyl-6-fluoro-4-(3-fluoro-4-methylphenyl)sulfonylquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F2N2O3S/c1-4-25(5-2)21(26)17-12-24-19-9-7-14(22)10-16(19)20(17)29(27,28)15-8-6-13(3)18(23)11-15/h6-12H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRUYGGRFYNGCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC(=C(C=C3)C)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-6-fluoro-4-((3-fluoro-4-methylphenyl)sulfonyl)quinoline-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Trifluoromethyl)-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B2767435.png)

![[1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2767440.png)

![4-[[2-[3-(3,5-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2767446.png)

![3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B2767450.png)

![[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2767452.png)

![6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one](/img/structure/B2767455.png)